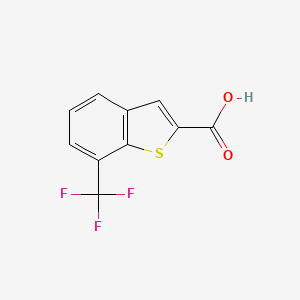

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Übersicht

Beschreibung

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group (-CF3) attached to the benzothiophene ring significantly influences the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated benzothiophenes and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-(Trifluoromethyl)-1-benzothiophene-2-carboxamide

- 7-(Trifluoromethyl)-1-benzothiophene-2-sulfonic acid

- 7-(Trifluoromethyl)-1-benzothiophene-2-boronic acid

Uniqueness

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and material science .

Biologische Aktivität

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 246.21 g/mol. Its structure comprises a benzothiophene core, which is a fused ring system that combines benzene and thiophene rings, with a carboxylic acid functional group and a trifluoromethyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅F₃O₂S |

| Molecular Weight | 246.21 g/mol |

| Functional Groups | Carboxylic acid, Trifluoromethyl |

| Structural Features | Benzothiophene core |

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing for effective penetration into cells where it can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to be a primary mechanism underlying its antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, studies have reported that it can inhibit histone deacetylase (HDAC), an enzyme involved in cancer cell growth regulation . This inhibition leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment resulted in significant reductions in cell viability at concentrations as low as 50 μM. The compound was particularly effective against breast cancer cells (MCF-7), where it induced apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing MIC values ranging from 32 to 128 µg/mL for various bacterial strains. These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Research Findings Summary

Research findings highlight the diverse biological activities associated with this compound:

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLURALPFCOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591890 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-66-8 | |

| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.